molecular formula C19H21N5 B2976272 1-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]isoquinoline CAS No. 2415552-78-0

1-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]isoquinoline

Cat. No.: B2976272
CAS No.: 2415552-78-0
M. Wt: 319.412
InChI Key: XFINBIHMYHWMOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]isoquinoline is a complex organic compound that features a unique structure combining an isoquinoline moiety with a piperazine ring substituted with a dimethylpyrimidine group.

Preparation Methods

The synthesis of 1-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]isoquinoline typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Piperazine Ring: Starting with a suitable precursor, the piperazine ring is synthesized through cyclization reactions.

    Substitution with Dimethylpyrimidine: The piperazine ring is then substituted with a 2,6-dimethylpyrimidine group using nucleophilic substitution reactions.

    Coupling with Isoquinoline: Finally, the substituted piperazine is coupled with an isoquinoline derivative through a series of condensation reactions.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .

Chemical Reactions Analysis

1-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]isoquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced to the piperazine or isoquinoline rings.

Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields .

Scientific Research Applications

1-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]isoquinoline has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological and psychiatric disorders.

    Biological Studies: The compound is used in research to understand its interactions with various biological targets, including receptors and enzymes.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]isoquinoline involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing neurological pathways. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar compounds to 1-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]isoquinoline include:

    1-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]benzene: This compound shares the piperazine and dimethylpyrimidine moieties but differs in the aromatic ring structure.

    1-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine: Similar in structure but with a pyridine ring instead of isoquinoline.

    1-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]naphthalene:

The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

1-[4-(2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5/c1-14-13-18(22-15(2)21-14)23-9-11-24(12-10-23)19-17-6-4-3-5-16(17)7-8-20-19/h3-8,13H,9-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFINBIHMYHWMOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)N2CCN(CC2)C3=NC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.